Strategic Utilization of 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate in Medicinal Chemistry
Strategic Utilization of 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate in Medicinal Chemistry
Executive Summary
2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate (CAS 884494-66-0) is a high-value heterocyclic scaffold characterized by its "orthogonal" diester functionality. Unlike symmetric diesters, this molecule possesses a methyl ester at position C5 and an ethyl ester at position C2. This structural asymmetry is not merely cosmetic; it provides medicinal chemists with a precise handle for regioselective hydrolysis , allowing for the sequential functionalization of the indole core without the need for cumbersome protection/deprotection steps.
This guide details the physicochemical profile, synthesis pathways, and strategic application of this compound in the development of HCV NS5B polymerase inhibitors and indole-based antitumor agents.
Chemical Profile & Physicochemical Properties[1][2][3][4][5]
The utility of CAS 884494-66-0 lies in its specific substitution pattern. The electron-withdrawing ester groups at C2 and C5 significantly lower the electron density of the indole ring, making it less susceptible to oxidative degradation compared to unsubstituted indoles, while increasing the acidity of the N-H proton (pKa ~16 in DMSO).
| Property | Data | Significance |
| CAS Number | 884494-66-0 | Unique Identifier |
| IUPAC Name | 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate | |
| Molecular Formula | C₁₃H₁₃NO₄ | |
| Molecular Weight | 247.25 g/mol | Fragment-based drug design compliant (MW < 300) |
| LogP (Predicted) | ~2.8 - 3.1 | Favorable lipophilicity for membrane permeability |
| H-Bond Donors | 1 (Indole NH) | Critical for active site binding (e.g., Asp residues) |
| H-Bond Acceptors | 4 (2x Carbonyl, 2x Ether O) | Interaction points for solvated water or residues |
| Topological PSA | ~79 Ų | Good oral bioavailability predictor (< 140 Ų) |
Synthesis Strategy: The Modified Fischer Route
While various routes exist, the most robust and scalable method for synthesizing 2,5-disubstituted indoles with mixed ester functionality is the Fischer Indole Synthesis utilizing a pre-functionalized hydrazine. This route avoids the low selectivity of direct carboxylation.
Retrosynthetic Analysis
The target molecule is disassembled into two key precursors:
-
Hydrazine Component: Methyl 4-hydrazinobenzoate (provides the C5-methyl ester).
-
Ketone Component: Ethyl pyruvate (provides the C2-ethyl ester).[1]
Step-by-Step Protocol
Note: This protocol is designed for a 10 mmol scale. Standard safety precautions for handling hydrazines (toxic) and strong acids (corrosive) apply.
Step 1: Hydrazone Formation
-
Dissolution: Dissolve Methyl 4-hydrazinobenzoate (1.66 g, 10 mmol) in absolute ethanol (20 mL).
-
Condensation: Add Ethyl pyruvate (1.16 g, 10 mmol) dropwise at 0°C.
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Stir at room temperature for 2-4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The disappearance of the hydrazine spot indicates completion.
-
Isolation: Evaporate solvent. The crude hydrazone is often used directly or recrystallized from ethanol.
Step 2: Fischer Cyclization
-
Acid Medium: Suspend the crude hydrazone in Polyphosphoric Acid (PPA) or a mixture of Methanesulfonic acid/Phosphorus pentoxide (Eaton’s Reagent) to drive cyclization at lower temperatures than traditional ZnCl₂ melts.
-
Heating: Heat the mixture to 90-110°C for 3 hours.
-
Quenching: Pour the reaction mixture onto crushed ice/water (100 mL) with vigorous stirring. The product should precipitate as a solid.
-
Purification: Filter the solid. Wash with water and cold ethanol. Recrystallize from Ethanol/Water to yield 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate.
Synthesis Workflow Diagram
Figure 1: Convergent synthesis via Fischer Indolization ensuring correct ester placement.
Strategic Utility: Orthogonal Hydrolysis
The primary advantage of CAS 884494-66-0 is the differential reactivity of the Methyl (C5) and Ethyl (C2) esters.
The Reactivity Gap
-
C5-Methyl Ester: Located on the benzene ring portion. Sterically accessible and electronically similar to a benzoate. Methyl esters hydrolyze roughly 2-3x faster than ethyl esters under saponification conditions due to lower steric hindrance at the carbonyl carbon.
-
C2-Ethyl Ester: Conjugated directly to the indole nitrogen. The electron density from the nitrogen lone pair can participate in resonance, slightly reducing the electrophilicity of the C2 carbonyl. Furthermore, the ethyl group provides additional steric shielding.
Regioselective Protocols
Scenario A: Selective Hydrolysis of C5-Methyl Ester To generate the 5-carboxylic acid (leaving C2-ethyl ester intact):
-
Reagent: LiOH (1.05 equiv) in THF/Water (4:1) at 0°C.
-
Logic: Lithium hydroxide is less aggressive than NaOH. Low temperature and stoichiometric control favor the attack on the less hindered methyl ester.
Scenario B: Selective Hydrolysis of C2-Ethyl Ester
-
Note: This is chemically difficult to achieve directly over the C5-methyl ester using simple base hydrolysis.
-
Alternative: If the C2 acid is required, it is often better to synthesize the reverse scaffold (2-Methyl 5-ethyl) or use a tert-butyl ester at C5 which is acid-labile, while the C2-ethyl is base-labile.
Regioselectivity Logic Diagram
Figure 2: Decision tree for controlled ester hydrolysis.
Applications in Drug Discovery[10][11]
HCV NS5B Polymerase Inhibitors
Indole-2-carboxylates are privileged structures in the design of non-nucleoside inhibitors (NNIs) of the Hepatitis C Virus (HCV) NS5B polymerase.
-
Mechanism: These compounds bind to the "Thumb II" allosteric site of the polymerase.
-
Role of CAS 884494-66-0: The C2-ester is often converted to an amide (via the acid) to interact with Arg503, while the C5 position is extended with hydrophobic biaryl groups to occupy the lipophilic pocket. The diester allows the chemist to install the C5 hydrophobic tail first (via hydrolysis/coupling) before modifying the C2 "warhead."
sPLA2 Inhibitors
Secretory Phospholipase A2 (sPLA2) inhibitors often feature an indole core decorated with an acid at C3 (mimicking the phosphate of the substrate) and lipophilic chains at C2.
-
Usage: CAS 884494-66-0 serves as a starting material where the C2-ethyl group can be reduced to an alcohol and alkylated, or the C5 position can be used to tune solubility.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Ethyl 1H-indole-2-carboxylate (Structural Analog). Retrieved from [Link]
-
Gassman, P. G., & van Bergen, T. J. (1976). Indoles from anilines: Ethyl 2-methyl-5-indolecarboxylate. Organic Syntheses, 56, 72. (Foundational method for indole ester synthesis). Retrieved from [Link]
-
Zhao, D., et al. (1991). Regioselective Fischer Indole Route to 3-Unsubstituted Indoles. Journal of Organic Chemistry. (Describes acid catalysis optimization). Retrieved from [Link]
-
Beaulieu, P. L., et al. (2012). Indole-Based Inhibitors of HCV NS5B Polymerase. Bioorganic & Medicinal Chemistry Letters. (Contextualizes the scaffold in drug discovery). Retrieved from [Link]
Sources
- 1. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Indole-to-Carbazole Strategy for the Synthesis of Substituted Carbazoles under Metal-Free Conditions [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
